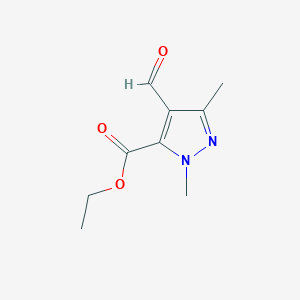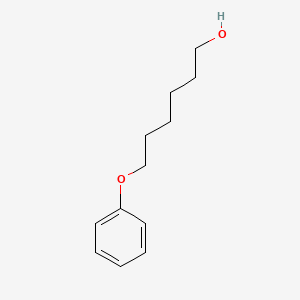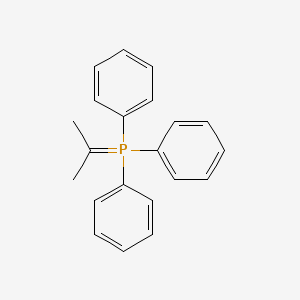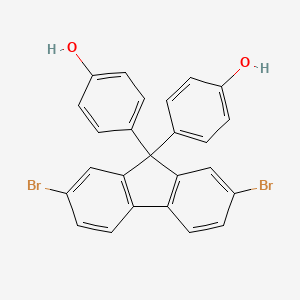
2,7-Dibromo-9,9-bis(4-hydroxyphenyl)fluorene
Overview
Description
2,7-Dibromo-9,9-bis(4-hydroxyphenyl)fluorene is a chemical compound that belongs to the family of fluorene derivatives This compound is characterized by the presence of two bromine atoms at the 2 and 7 positions and two hydroxyphenyl groups at the 9 position of the fluorene core
Mechanism of Action
Target of Action
It’s known that this compound is a key intermediate in the synthesis of various polymers and organic electronic devices .
Mode of Action
The compound is synthesized through the condensation reaction of 9-fluorenone and phenol, catalyzed by bifunctional ionic liquids (BFILs) containing sulfonic acid (–SO3H) and sulfhydryl groups (–SH) . The BFIL catalyst can achieve nearly 100% conversion of 9-fluorenone with a high selectivity of 9,9-bis (4-hydroxyphenyl) fluorene .
Biochemical Pathways
The compound is a crucial intermediate in the synthesis of various materials with high thermal stability and good optical properties .
Pharmacokinetics
The compound’s high conversion rate and selectivity in its synthesis suggest it may have favorable bioavailability .
Result of Action
The result of the action of 2,7-Dibromo-9,9-bis(4-hydroxyphenyl)fluorene is the production of materials with high thermal stability and good optical properties . These materials are used in the manufacture of products such as epoxy resin, polycarbonate, and acrylic resin .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the use of BFILs as catalysts in the synthesis of the compound is considered a green approach, as these catalysts are easier to recycle compared to traditional catalysts . Furthermore, the compound’s vapor pressure has been measured using the Knudsen effusion method, suggesting that it may be influenced by temperature and pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dibromo-9,9-bis(4-hydroxyphenyl)fluorene typically involves the condensation reaction of 9-fluorenone with phenol in the presence of a strong acidic catalyst. The reaction conditions often include the use of bifunctional ionic liquids containing sulfonic acid and sulfhydryl groups, which facilitate the conversion of 9-fluorenone to the desired product with high selectivity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar condensation reactions but on a larger scale. The use of recyclable catalysts and green solvents, such as functionalized ionic liquids, is preferred to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions: 2,7-Dibromo-9,9-bis(4-hydroxyphenyl)fluorene undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydrogenated fluorene derivatives.
Substitution: Alkylated or arylated fluorene derivatives.
Scientific Research Applications
2,7-Dibromo-9,9-bis(4-hydroxyphenyl)fluorene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of high-performance materials, such as epoxy resins, polycarbonates, and organic light-emitting diodes (OLEDs)
Comparison with Similar Compounds
9,9-Bis(4-hydroxyphenyl)fluorene: Lacks the bromine atoms, resulting in different reactivity and applications.
2,7-Dibromo-9,9-dimethylfluorene: Contains methyl groups instead of hydroxyphenyl groups, affecting its chemical behavior and uses.
2,7-Dihydroxy-9,9-bis(4-hydroxyphenyl)fluorene: Has additional hydroxy groups, leading to distinct properties and applications
Uniqueness: 2,7-Dibromo-9,9-bis(4-hydroxyphenyl)fluorene is unique due to the presence of both bromine and hydroxyphenyl groups, which confer specific reactivity and versatility in various chemical reactions and applications .
Properties
IUPAC Name |
4-[2,7-dibromo-9-(4-hydroxyphenyl)fluoren-9-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16Br2O2/c26-17-5-11-21-22-12-6-18(27)14-24(22)25(23(21)13-17,15-1-7-19(28)8-2-15)16-3-9-20(29)10-4-16/h1-14,28-29H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZINZLHCBTJAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)C5=CC=C(C=C5)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621597 | |
| Record name | 4,4'-(2,7-Dibromo-9H-fluorene-9,9-diyl)diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169169-89-5 | |
| Record name | 4,4'-(2,7-Dibromo-9H-fluorene-9,9-diyl)diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


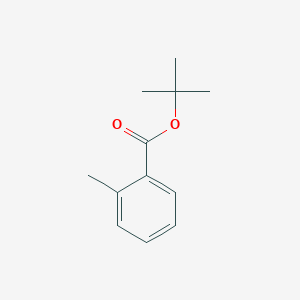
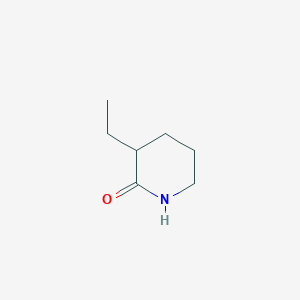
![4-Benzoyl-N-[3-(2-methyl-acryloylamino)-propyl]-benzamide](/img/structure/B3048357.png)
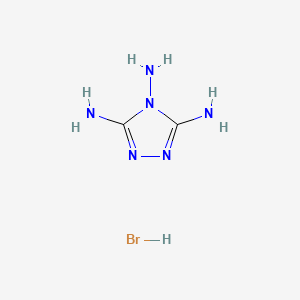
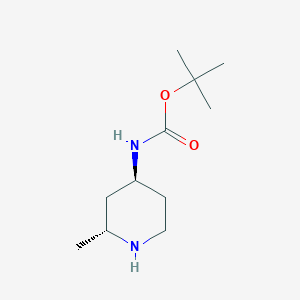
![4-Methoxy-1-oxaspiro[5.5]undec-3-en-2-one](/img/structure/B3048365.png)
![1,4-Benzenediol, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-](/img/structure/B3048367.png)

![1-Propanol, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris-](/img/structure/B3048370.png)

